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Introduction
T025 is a potent and orally bioavailable small molecule inhibitor of the Cdc2-like kinase (CLK)

family, with particularly high affinity for CLK2.[1][2] CLKs are crucial regulators of pre-mRNA

splicing, a fundamental process for generating protein diversity from a single gene. In many

cancers, alternative splicing is dysregulated, leading to the production of oncogenic protein

isoforms that contribute to tumor growth, metastasis, and drug resistance. T025 exerts its anti-

tumor effects by modulating this process, leading to the skipping of exons in numerous gene

transcripts, which can induce cancer cell death (apoptosis).[1][3] Notably, cancer cells with high

expression of CLK2 or amplification of the MYC oncogene have demonstrated increased

sensitivity to T025, highlighting a potential therapeutic strategy for these specific cancer

subtypes.[3]

This document provides detailed application notes and protocols for utilizing T025 in the study

of alternative splicing in cancer.

Mechanism of Action
T025 functions by inhibiting the kinase activity of CLKs. CLKs phosphorylate serine/arginine-

rich (SR) proteins, which are essential components of the spliceosome that recognize and

define exons. By inhibiting CLK-mediated phosphorylation, T025 prevents the proper

localization and function of SR proteins, leading to alterations in splice site selection and a
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global increase in exon skipping events. This disruption of normal splicing can result in the

production of non-functional proteins or trigger cellular stress pathways, ultimately leading to

apoptosis in cancer cells. The sensitivity of MYC-amplified cancers to T025 is linked to the role

of MYC in regulating splicing, creating a vulnerability that can be exploited by CLK inhibition.[3]

Data Presentation
T025 Kinase Inhibition Profile

Kinase Dissociation Constant (Kd) (nM)

CLK1 4.8[2]

CLK2 0.096[2]

CLK3 6.5[2]

CLK4 0.61[2]

DYRK1A 0.074[2]

DYRK1B 1.5[2]

DYRK2 32[2]

In Vitro Anti-proliferative Activity of T025
Cell Line Cancer Type IC50 (nM)

MDA-MB-468 Triple-Negative Breast Cancer 30-300 (general range)[2]

Various Hematological and

Solid Cancer Cell Lines
- 30-300[4]

Signaling and Experimental Workflow Diagrams
Caption: T025 inhibits CLK-mediated phosphorylation of SR proteins, leading to altered splicing

and apoptosis.
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Caption: A typical experimental workflow for evaluating T025's effect on alternative splicing in

cancer.

Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the IC50 value of T025 in a cancer cell line, such as MDA-MB-

468.

Materials:

Cancer cell line (e.g., MDA-MB-468)

Complete growth medium (e.g., DMEM with 10% FBS)
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T025 (dissolved in DMSO)

96-well plates

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

Microplate reader

Procedure:

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete

growth medium.

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

Prepare serial dilutions of T025 in complete growth medium. A suggested concentration

range is 0-1000 nM.[2]

Remove the medium from the wells and add 100 µL of the T025 dilutions. Include a vehicle

control (DMSO) at the same final concentration as in the highest T025 dilution.

Incubate the cells for 72 hours at 37°C.[2]

Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

Carefully remove the medium and add 100 µL of solubilization solution to each well to

dissolve the formazan crystals.

Measure the absorbance at 570 nm using a microplate reader.

Calculate the percentage of cell viability relative to the vehicle control and plot a dose-

response curve to determine the IC50 value.

Western Blot for Phosphorylated SR Proteins
This protocol is for assessing the effect of T025 on the phosphorylation of SR proteins.
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Materials:

Cancer cells treated with T025 and control cells

RIPA lysis buffer with protease and phosphatase inhibitors

BCA protein assay kit

SDS-PAGE gels

PVDF or nitrocellulose membranes

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibody against phosphorylated SR proteins (e.g., mAb104)[5]

Primary antibody for a loading control (e.g., β-actin or GAPDH)

HRP-conjugated secondary antibody

Chemiluminescent substrate

Imaging system

Procedure:

Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose

membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary antibody against phosphorylated SR proteins

(diluted in blocking buffer) overnight at 4°C.

Wash the membrane three times with TBST for 10 minutes each.
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Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room

temperature.

Wash the membrane three times with TBST for 10 minutes each.

Apply the chemiluminescent substrate and visualize the protein bands using an imaging

system.

Strip the membrane and re-probe with the loading control antibody to ensure equal protein

loading.

RNA Sequencing and Alternative Splicing Analysis
This protocol outlines the general steps for identifying T025-induced alternative splicing events.

Materials:

Cancer cells treated with T025 and control cells

RNA extraction kit (e.g., RNeasy Kit, Qiagen)

DNase I

RNA quality assessment tool (e.g., Bioanalyzer)

RNA-seq library preparation kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina)

Next-generation sequencer (e.g., Illumina NovaSeq)

Procedure:

Extract total RNA from T025-treated and control cells and perform DNase I treatment.

Assess RNA quality and quantity.

Prepare RNA-seq libraries from high-quality RNA samples.

Sequence the libraries on a next-generation sequencing platform.
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Bioinformatics Analysis: a. Perform quality control of the raw sequencing reads (e.g., using

FastQC). b. Align the reads to a reference genome (e.g., using STAR or HISAT2). c. Analyze

differential alternative splicing events between T025-treated and control samples using tools

like rMATS, SUPPA2, or LeafCutter.[6] d. Visualize splicing events using tools like Sashimi

plots.

qRT-PCR for Validation of Exon Skipping Events
This protocol is for validating specific exon skipping events identified by RNA-seq.

Materials:

cDNA synthesized from RNA of T025-treated and control cells

Primers designed to flank the alternatively spliced exon

SYBR Green or TaqMan-based qPCR master mix

Real-time PCR instrument

Procedure:

Design primers that anneal to the exons flanking the skipped exon of interest. This will allow

for the amplification of both the inclusion and exclusion isoforms.

Perform qRT-PCR using the designed primers and cDNA from T025-treated and control

samples.

Analyze the results by gel electrophoresis to visualize the different sized amplicons (inclusion

vs. exclusion).

Quantify the relative abundance of the skipped and included isoforms using the delta-delta

Ct method or by analyzing the melt curves for SYBR Green-based assays.[7]

In Vivo Xenograft/Allograft Study
This protocol provides a general framework for evaluating the anti-tumor efficacy of T025 in a

mouse model.
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Materials:

Immunocompromised mice (e.g., BALB/c nude or NSG mice)

Cancer cell line (e.g., MDA-MB-468) or patient-derived tumor tissue

T025 formulated for oral administration

Vehicle control

Calipers for tumor measurement

Procedure:

Subcutaneously inject cancer cells (e.g., 1 x 10^6 to 10 x 10^6 cells) into the flank of the

mice. For an allograft model, implant tumor tissues from a donor mouse.[3][8]

Allow the tumors to reach a palpable size (e.g., 100-200 mm³).

Randomize the mice into treatment and control groups.

Administer T025 orally (e.g., 50 mg/kg, twice daily on a 2-days-on/5-days-off schedule for 3

weeks).[2] The control group receives the vehicle.

Measure tumor volume with calipers 2-3 times per week.

Monitor the body weight of the mice as an indicator of toxicity.

At the end of the study, euthanize the mice and excise the tumors for ex vivo analysis (e.g.,

immunohistochemistry, western blotting, or RNA analysis).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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